molecular formula C14H20N4O B2593583 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine CAS No. 1607264-64-1

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine

Cat. No. B2593583
M. Wt: 260.341
InChI Key: BIRRMXBEGBOFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is an organic compound that belongs to the class of pyrazines. It is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Green Synthesis Methods

Research highlights the development of green, solvent-free synthesis methods for pyrazine derivatives. Al-Matar et al. (2010) demonstrated a green synthesis approach for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, emphasizing the importance of environmentally friendly processes in chemical synthesis Al-Matar, Khalil, Adam, & Elnagdi, 2010.

Antimicrobial Agents

Some pyrazine derivatives have been studied for their antimicrobial properties. Aggarwal et al. (2013) synthesized new pyrazole derivatives, showcasing their antibacterial activity against various bacteria, indicating the potential of pyrazine compounds in developing new antimicrobial agents Aggarwal, Rani, Sharma, & Aneja, 2013.

Anti-inflammatory and Antimicrobial Properties

Kendre et al. (2015) explored the synthesis of novel pyrazine derivatives with potential anti-inflammatory and antimicrobial activities, highlighting the therapeutic potential of these compounds in medical applications Kendre, Landge, & Bhusare, 2015.

Film-forming Properties

The study by Zhao Xiu-tai (1992) on the synthesis of 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid revealed its film-forming property, indicating applications in material science and coatings Zhao Xiu-tai, 1992.

DNA Strand-breakage Activity

Yamaguchi et al. (1999) discovered novel compounds derived from dihydropyrazines with DNA strand-breakage activity, suggesting potential applications in cancer research and therapeutic agent development Yamaguchi, Eto, Harano, Kashige, Watanabe, & Ito, 1999.

Corrosion Inhibition

A theoretical evaluation by Obot and Gasem (2014) on the corrosion inhibition performance of pyrazine derivatives for steel protection highlights the importance of these compounds in industrial applications, especially in preventing corrosion Obot & Gasem, 2014.

properties

IUPAC Name

2-propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-7-17-8-10-18(11-9-17)13-14(19-12(2)3)16-6-5-15-13/h1,5-6,12H,7-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRRMXBEGBOFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CN=C1N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine

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